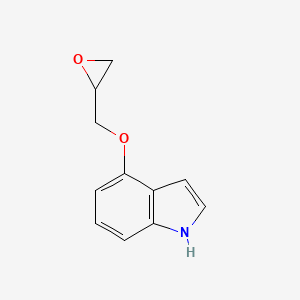

4-(oxiran-2-ylmethoxy)-1H-indole

描述

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry and chemical biology. ijpsr.comwikipedia.org Its prevalence in a vast array of natural and synthetic bioactive compounds underscores its status as a "privileged scaffold." ijpsr.com Indole derivatives exhibit a remarkable diversity of biological activities, making them crucial in the development of therapeutic agents across multiple disease areas. nih.govnih.gov

These compounds are integral to the treatment of cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.gov The chemical versatility of the indole ring allows for extensive modification, enabling chemists to synthesize novel molecules with tailored pharmacological profiles. nih.govbenthamscience.com Well-known indole-based drugs such as the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine (B192253) exemplify the therapeutic importance of this structural motif. nih.govbenthamscience.com The continuous exploration of indole derivatives fuels the discovery of new chemical entities (NCEs) with the potential to address significant healthcare challenges, including drug-resistant pathogens and chronic illnesses. ijpsr.comnih.gov

Central Role of Epoxide Moieties in Organic Synthesis and Biological Modulation

Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them highly reactive. masterorganicchemistry.com This inherent reactivity makes them exceptionally valuable intermediates in organic synthesis. nih.govmdpi.com They readily undergo ring-opening reactions with a wide range of nucleophiles under both acidic and basic conditions, providing a powerful and versatile method for constructing complex molecules with defined stereochemistry. masterorganicchemistry.comnih.gov This strategy is a key step in the total synthesis of numerous biologically active natural products, including alkaloids and terpenoids. nih.gov

In biological systems, epoxides are involved in various metabolic processes. They can be formed from endogenous and exogenous compounds, and their subsequent hydration by epoxide hydrolase enzymes is a critical pathway for both detoxification and the regulation of chemical mediators. nih.gov The biological roles of epoxides and the enzymes that metabolize them have become important targets for drug discovery, with implications for managing conditions such as hypertension and inflammation. nih.gov

Rationale for Focused Academic Inquiry into 4-(oxiran-2-ylmethoxy)-1H-indole and its Derivatives

The compound this compound merges the pharmacologically significant indole scaffold with the synthetically versatile epoxide moiety. This unique combination makes it a molecule of considerable academic and practical interest. Its structure presents it as a key building block for the synthesis of more complex pharmaceutical agents.

A compelling rationale for its study is its role as a direct precursor to important drug molecules. For instance, it is a key intermediate in the synthesis of Pindolol (B1678383), a beta-blocker used to treat hypertension. actascientific.com The synthesis involves the reaction of 4-hydroxy-1H-indole with epichlorohydrin (B41342) to form this compound, which is then further reacted to yield the final drug. actascientific.com

This synthetic strategy, where an epoxide-containing side chain is attached to a core heterocyclic structure, is a common theme in pharmaceutical chemistry. A parallel can be seen in the synthesis of Carvedilol, where the analogous compound 4-(oxiran-2-ylmethoxy)-9H-carbazole is a crucial intermediate. derpharmachemica.comconnectjournals.comresearchgate.net The study of this compound and its reactions is therefore essential for optimizing the synthesis of existing drugs and for creating a platform to develop novel therapeutic agents that leverage the combined properties of the indole and epoxide functional groups.

A documented laboratory synthesis for this compound involves treating 1H-indol-4-ol with epichlorohydrin in the presence of sodium hydroxide (B78521). actascientific.com This straightforward method yields the target compound, which can be isolated and characterized. actascientific.com

Table 1: Synthesis and Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Starting Material | 1H-indol-4-ol | actascientific.com |

| Reagents | Epichlorohydrin, Sodium Hydroxide, Water | actascientific.com |

| Solvent | Toluene (for extraction) | actascientific.com |

| Reaction Time | 7-8 hours | actascientific.com |

| Yield | ~75% | actascientific.com |

Historical Context of Indole-Epoxide Chemistry and its Evolution

The history of indole chemistry dates back to the 19th century, with initial studies focused on the dye indigo. wikipedia.org Adolf von Baeyer first synthesized the indole ring in 1866. wikipedia.orgbhu.ac.in The development of seminal synthetic methods, such as the Fischer indole synthesis in 1883, propelled the field forward, enabling the preparation of a wide range of substituted indoles. wikipedia.orgcreative-proteomics.com Throughout the 20th century, the discovery of the indole motif in vital natural products like the amino acid tryptophan and various alkaloids intensified research efforts. wikipedia.orgcreative-proteomics.com

The chemistry of epoxides has its own rich history, recognized early on for its synthetic utility. The ability to create and subsequently open the strained three-membered ring has been a fundamental tool for organic chemists for decades. masterorganicchemistry.com

The convergence of these two fields, indole-epoxide chemistry, represents a more modern area of investigation. Reactions involving the alkylation of indoles with epoxides have been explored under various conditions, including high pressure and catalysis with silica (B1680970) gel or Lewis acids. chempedia.info These reactions typically involve the nucleophilic indole ring attacking the electrophilic carbon of the epoxide, leading to ring-opening and the formation of a new carbon-carbon bond, most commonly at the C3 position of the indole. bhu.ac.inchempedia.info The evolution of these methods reflects a continuous drive towards greater efficiency, selectivity, and applicability, particularly within the pharmaceutical industry where such reactions are pivotal for constructing complex drug candidates. derpharmachemica.comnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₁H₁₁NO₂ | Main subject of the article, intermediate for Pindolol. actascientific.com |

| Indole | C₈H₇N | Parent heterocyclic compound. wikipedia.orgcreative-proteomics.com |

| Pindolol | C₁₄H₂₀N₂O₂ | Antihypertensive drug synthesized from the title compound. actascientific.com |

| Carvedilol | C₂₄H₂₆N₂O₄ | Drug synthesized from a related carbazole (B46965) epoxide. derpharmachemica.comresearchgate.net |

| Vincristine | C₄₆H₅₆N₄O₁₀ | Anticancer drug, example of an indole-based therapeutic. nih.govbenthamscience.com |

| Reserpine | C₃₃H₄₀N₂O₉ | Antihypertensive drug, example of an indole-based therapeutic. nih.govbenthamscience.com |

| Tryptophan | C₁₁H₁₂N₂O₂ | Essential amino acid containing an indole ring. wikipedia.orgcreative-proteomics.com |

| 1H-indol-4-ol | C₈H₇NO | Starting material for the synthesis of the title compound. actascientific.com |

| Epichlorohydrin | C₃H₅ClO | Reagent used in the synthesis of the title compound. actascientific.com |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole | C₁₅H₁₃NO₂ | Intermediate in the synthesis of Carvedilol. derpharmachemica.comconnectjournals.com |

| Isatin | C₈H₅NO₂ | Historical precursor in early indole chemistry. wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

4-(oxiran-2-ylmethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWQPSSVUYPWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956744 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35308-87-3 | |

| Record name | 4-(2-Oxiranylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Oxiranylmethoxy)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxiranylmethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxiran 2 Ylmethoxy 1h Indole and Its Advanced Derivatives

Preparation of 4-(oxiran-2-ylmethoxy)-1H-indole from Indole (B1671886) Precursors

The most common and direct approach to synthesizing this compound involves the use of indole precursors, specifically those functionalized at the 4-position.

The ether linkage in this compound is typically formed through the reaction of a 4-hydroxyindole (B18505) (indol-4-ol) substrate with an appropriate epoxide-containing reagent.

Conventional synthetic methods for the preparation of this compound from indol-4-ol generally involve a Williamson ether synthesis. This reaction is typically carried out in the presence of a base and a suitable solvent. The base deprotonates the hydroxyl group of indol-4-ol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an epihalohydrin, such as epichlorohydrin (B41342).

The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN) at elevated temperatures.

A representative reaction scheme is the synthesis of the (S)-enantiomer, a precursor to the beta-adrenergic antagonist pindolol (B1678383). In this synthesis, (R)-epichlorohydrin is reacted with 4-hydroxyindole in the presence of a base. The reaction proceeds via a nucleophilic substitution where the phenoxide of 4-hydroxyindole attacks the terminal carbon of the epoxide, leading to the opening of the epoxide ring, which then closes to form the desired product.

| Reactants | Reagents and Conditions | Product | Yield (%) |

| 4-Hydroxyindole, (R)-Epichlorohydrin | NaOH, H2O, 25°C, 24 h | (S)-4-(Oxiran-2-ylmethoxy)-1H-indole | ~60-70 |

| 4-Hydroxyindole, Epibromohydrin | K2CO3, Acetone, Reflux | This compound | ~80-90 |

To overcome the limitations of conventional heating, such as long reaction times and potential degradation of sensitive indole substrates, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can significantly accelerate the rate of chemical reactions by efficiently and uniformly heating the reaction mixture.

In the context of synthesizing this compound, microwave-assisted etherification of indol-4-ol with epichlorohydrin has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields. These reactions are typically carried out in a sealed vessel under controlled temperature and pressure.

The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can further enhance the reaction rate and efficiency in a solid-liquid biphasic system, facilitating the transfer of the indol-4-olate anion to the organic phase for reaction with the epihalohydrin.

| Reactants | Reagents and Conditions | Product | Reaction Time (min) | Yield (%) |

| 4-Hydroxyindole, Epichlorohydrin | K2CO3, TBAB, DMF, Microwave (100W, 80°C) | This compound | 5 | ~95 |

| 4-Hydroxyindole, Epichlorohydrin | NaOH, H2O, Microwave (150W, 100°C) | This compound | 10 | ~88 |

Etherification Reactions via Indol-4-ol Substrates

Intramolecular Cyclization and Annulation Strategies Utilizing Epoxide Reactivity

The epoxide ring in this compound and its derivatives is a versatile functional group that can participate in various intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic systems.

A significant application of the epoxide's reactivity is the Intramolecular Friedel-Crafts Epoxide-Arene Cyclization (IFCEAC). This reaction involves the Lewis acid-catalyzed activation of the epoxide, followed by an intramolecular electrophilic attack of the electron-rich indole nucleus. For this to occur, the epoxide-containing side chain is typically tethered to the indole nitrogen.

The regiochemical outcome of the IFCEAC is a critical aspect, as it determines the size of the newly formed ring fused to the indole core. The cyclization can, in principle, occur at different positions of the indole ring, most commonly at the C3, C5, or C7 positions. The regioselectivity is governed by a combination of electronic and steric factors, as well as the length of the tether connecting the epoxide to the indole nitrogen.

According to Baldwin's rules for ring closure, the 5-exo and 6-exo cyclizations are generally favored over endo cyclizations. However, in the context of IFCEAC of indolyl-tethered epoxides, the electronic activation of the indole ring and the specific geometry of the transition state can lead to deviations from these rules.

For instance, in the cyclization of N-tethered indolyl epoxides, the formation of a six-membered ring via a 6-endo-trig cyclization is often observed. This outcome is rationalized by the favorable attack of the nucleophilic C5 position of the indole onto the activated C2 of the oxirane. The alternative 5-exo cyclization at C4 is generally disfavored due to the disruption of the aromaticity of the benzene (B151609) ring of the indole. Similarly, a 7-endo cyclization at C7 is also a possibility, leading to a seven-membered ring.

The choice of Lewis acid can also influence the regioselectivity. Stronger Lewis acids may favor the formation of the thermodynamically more stable product, while milder conditions might lead to the kinetically controlled product.

| Substrate | Lewis Acid | Solvent | Temperature (°C) | Major Product (Ring Size) | Regioselectivity |

| 1-(2-(Oxiran-2-yl)ethyl)-1H-indole | BF3·OEt2 | CH2Cl2 | -78 to 0 | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-ol | 6-endo |

| 1-(3-(Oxiran-2-yl)propyl)-1H-indole | SnCl4 | Toluene | 0 | 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indol-2-ol | 7-endo |

Nucleophilic Ring-Opening Cyclizations of Epoxides by Indole Nucleophiles

The reaction of indole nucleophiles with epoxides is a powerful strategy for constructing fused heterocyclic systems. The oxirane ring of this compound is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization.

Base-mediated [4+2] annulation reactions involving indole derivatives provide an efficient route to construct 1,2-fused indole systems. acs.orgnih.gov A notable example is the reaction of indole-2-carboxamides with 2,3-epoxy tosylates. acs.orgnih.gov This one-pot process proceeds via N-alkylation of the indole, followed by a 6-exo-selective epoxide-opening cyclization. acs.orgnih.gov This method is highly diastereoselective and yields 3-substituted pyrazino[1,2-a]indol-1-ones in high yields. acs.orgnih.gov The reaction demonstrates excellent chemo- and regioselectivity, as alternative products such as 4-substituted pyrazino[1,2-a]indol-1-ones or tetrahydro-1H- acs.orgnih.govdiazepino[1,2-a]indol-1-ones are not formed. acs.orgnih.gov

2,2,2-Trifluoroethanol (TFE) has emerged as a beneficial solvent and promoter for the intramolecular ring-opening of epoxides by indole nucleophiles. TFE can facilitate the cyclization of 4-(2-oxiranylmethoxy)indoles in a diastereoselective and 6-endo fashion to produce pyrano[2,3-e]indol-3-ols in high yields. nih.gov This regioselective cyclization at the C-5 position of the indole is dependent on the presence of a π-activating aryl substituent on the epoxide carbon. nih.gov Interestingly, the electronic nature of the indole-N-substituent does not influence the reaction. nih.gov If the C-5 position is blocked, the reaction can be redirected to form oxepino[4,3,2-cd]indol-3-ols through a 7-endo epoxide-arene cyclization. nih.gov

In a broader context, TFE has been shown to promote the regio- and stereoselective ring-opening of both aliphatic and aromatic epoxides with indoles without the need for a catalyst. Aromatic epoxides are selectively attacked at the benzylic position, while aliphatic epoxides react at the less-substituted carbon. nih.gov

The chemo- and regioselectivity of epoxide-opening reactions are critical for synthesizing specific isomers. In base-mediated conditions, the nucleophile, typically an anion, will attack the less sterically hindered carbon of the epoxide in an Sₙ2-like manner. youtube.comyoutube.com This is a general principle that governs the regioselectivity of such reactions. youtube.comyoutube.com

In the context of the base-mediated [4+2] annulation of indole-2-carboxamides with 2,3-epoxy tosylates, the process is highly chemo- and regioselective with respect to both starting materials. acs.orgnih.gov This selectivity ensures the formation of a single desired product out of several possibilities.

For TFE-mediated reactions, the regioselectivity of the cyclization of 4-(2-oxiranylmethoxy)indoles is directed to the C-5 position of the indole ring. nih.gov This preference for cyclization at C-5 highlights the directing effect of the 4-alkoxy substituent and the specific reaction conditions. The presence of a π-activating aryl group on the epoxide is a key requirement for this C-5 cyclization to occur. nih.gov Blocking the C-5 position forces the cyclization to occur at a different position, demonstrating that the regiochemical outcome can be controlled by substrate design. nih.gov

The table below summarizes the key factors influencing chemo- and regioselectivity in indole-epoxide reactions.

| Reaction Type | Key Factor | Outcome |

| Base-Mediated [4+2] Annulation | Base mediation | 6-exo-selective epoxide opening, high chemo- and regioselectivity |

| TFE-Mediated Ring Opening | TFE solvent, π-activating aryl group on epoxide | 6-endo cyclization at indole C-5 |

| TFE-Mediated Ring Opening | Blocked C-5 position on indole | 7-endo cyclization |

| General Epoxide Opening (Basic) | Steric hindrance | Nucleophilic attack at the less substituted carbon |

| General Epoxide Opening (Acidic) | Electronic effects (carbocation stability) | Nucleophilic attack at the more substituted carbon |

Palladium-Catalyzed Allylic Alkylation in the Context of Indole-Epoxide Scaffolds

Palladium-catalyzed allylic alkylation is a powerful tool for carbon-carbon bond formation and has been applied to the synthesis of complex indole alkaloids. nih.govnih.govrsc.org This reaction typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a palladium catalyst. While direct palladium-catalyzed reactions involving the epoxide moiety of this compound are not extensively documented in the initial search results, the principles of palladium catalysis are highly relevant to the functionalization of indole scaffolds.

Palladium catalysts are widely used for various cross-coupling reactions to construct indole derivatives. mdpi.com For instance, palladium-catalyzed annulative allylic alkylation has been used to construct indole-fused medium-sized cyclic ethers. researchgate.netrhhz.net This approach utilizes a [5+n] annulation reaction between 1,5-dinucleophilic indolyl substrates and dual allylic electrophiles. rhhz.net

Furthermore, palladium-catalyzed reactions can be influenced by the nature of the substituents on the indole ring. For example, in the synthesis of 2-substituted indoles via palladium-catalyzed cyclization, the presence of certain coordinating groups can affect the reaction outcome. mdpi.com The choice of palladium catalyst and reaction conditions can also direct the reaction towards different products. mdpi.com

The following table provides examples of palladium-catalyzed reactions relevant to the synthesis and functionalization of indole derivatives.

Divergent Synthetic Pathways for Structurally Complex Indole-Epoxide Hybrids

Construction of Polycyclic and Periannulated Indole Frameworks

The synthesis of polycyclic and periannulated indole frameworks from indole-epoxide precursors often involves intramolecular reactions that forge new rings onto the core structure. A key strategy is the Intramolecular Friedel–Crafts Epoxide–Arene Cyclization (IFCEAC), which involves the ring-opening of a tethered epoxide by the electron-rich indole nucleus. tezu.ernet.in

For instance, research has demonstrated that indolyl-N-tethered epoxides can undergo Sc(OTf)₃-catalyzed intramolecular cyclization to yield polycyclic tezu.ernet.inresearchgate.netoxazino[4,3-a]indoles. tezu.ernet.in This reaction proceeds via a 6-endo cyclization, effectively constructing a new six-membered heterocyclic ring fused to the indole core. The specific nature of the tether and reaction conditions can be modulated to control the cyclization pathway. tezu.ernet.in

Another advanced approach for constructing fused systems is through tandem reactions. Efficient [8+2]/aryl-ene tandem reactions between azaheptafulvenes and arynes have been developed to form cyclohepta[b]indoles in a single step. researchgate.netnih.gov While not starting directly from this compound, this methodology highlights the sophisticated strategies available for creating polycyclic indoles, which could be adapted for complex epoxide-containing substrates. Furthermore, Pd-catalyzed multicomponent cascade reactions represent a powerful tool for synthesizing N-fused polycyclic indoles from simpler precursors like 3-diazo oxindole (B195798) and isocyanides. rsc.org These methods underscore the potential for developing one-pot syntheses of complex indole alkaloids and their analogs.

The table below summarizes selected synthetic strategies for constructing polycyclic indole frameworks.

| Synthetic Strategy | Precursors | Resulting Framework | Key Features | Reference(s) |

| Intramolecular Friedel–Crafts Epoxide–Arene Cyclization (IFCEAC) | Indolyl-N-tethered epoxides | tezu.ernet.inresearchgate.netoxazino[4,3-a]indoles | Lewis acid-catalyzed 6-endo cyclization. | tezu.ernet.in |

| Tandem [8+2]/Aryl-ene Reaction | Azaheptafulvenes, Arynes | Cyclohepta[b]indoles | Transition-metal-free, single-step synthesis of a seven-membered carbacycle fused to indole. | researchgate.netnih.gov |

| Pd-catalyzed Multicomponent Cascade | 3-Diazo oxindole, Isocyanides | N-fused Polycyclic Indoles | Amide-assisted regioselective [3+1+1] annulation reaction. | rsc.org |

Stereoselective Synthetic Approaches Employing Epoxide Chemistry

The epoxide ring in this compound is a chiral center and a key functional group for introducing stereochemical complexity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during the formation of new products, which is crucial for biological activity.

A fundamental reaction involving the indole-epoxide hybrid is the stereoselective ring-opening of the oxirane. The reaction of indoles with epoxides can be performed with high regio- and stereoselectivity. nih.gov For aliphatic epoxides like the one in this compound, nucleophilic attack by the indole nitrogen or at the C3 position typically occurs at the sterically less-hindered carbon of the epoxide. scispace.comcdnsciencepub.com This reaction can proceed with high fidelity, preserving or inverting the stereochemistry of the chiral center. For example, using an optically pure chiral epoxide starting material allows for the synthesis of enantiomerically pure products. nih.gov

The synthesis of the related compound (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole provides a clear example of stereochemical control. Starting with optically pure (R)-(-)-epichlorohydrin, the reaction with 4-hydroxycarbazole (B19958) proceeds through an inversion of the chiral carbon atom, yielding the (S)-enantiomer of the final product. nih.gov This principle is directly applicable to the synthesis of enantiopure this compound derivatives.

Furthermore, intramolecular cyclizations of indole-epoxides can be diastereoselective. The IFCEAC reaction to form tezu.ernet.inresearchgate.netoxazino[4,3-a]indoles, for example, has been shown to produce diastereomeric ratios ranging from 2:1 to 3:1, indicating a facial preference in the cyclization step. tezu.ernet.in The choice of catalyst and reaction conditions can influence this ratio, offering a handle to control the stereochemical outcome of the polycyclic product.

The table below details examples of stereoselective reactions involving indole and epoxide moieties.

| Reaction Type | Substrates | Catalyst/Conditions | Stereoselectivity | Reference(s) |

| Nucleophilic Ring-Opening | Indoles, Aliphatic Epoxides | 2,2,2-trifluoroethanol (catalyst-free) | High regioselectivity (attack at less-substituted carbon), >99% ee with chiral epoxides. | nih.gov |

| Nucleophilic Ring-Opening | Indole, Aliphatic Epoxides | Lithium perchlorate (B79767) (LiClO₄) | High regioselectivity (attack at sterically less-hindered carbon). | scispace.comcdnsciencepub.com |

| Williamson Ether Synthesis | 4-Hydroxycarbazole, (R)-(-)-Epichlorohydrin | K₂CO₃, IPA, reflux | Inversion of stereochemistry to yield (S)-epoxide. | nih.gov |

| Intramolecular Friedel–Crafts Cyclization | Indolyl-N-tethered epoxides | Sc(OTf)₃ | Diastereoselective (dr from 2:1 to 3:1). | tezu.ernet.in |

Mechanistic Investigations of Chemical Transformations Involving 4 Oxiran 2 Ylmethoxy 1h Indole

Elucidation of Reaction Mechanisms in Cyclization and Annulation Processes

The indole (B1671886) nucleus and the appended epoxide ring in 4-(oxiran-2-ylmethoxy)-1H-indole provide a unique scaffold for intramolecular reactions, leading to the formation of new ring systems. These cyclization and annulation processes are of significant interest for the construction of complex heterocyclic architectures.

SN2-Type Reaction Pathways in Epoxide Ring Opening

The most prevalent reaction involving this compound is the nucleophilic ring-opening of the epoxide. This transformation typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, particularly under basic or neutral conditions. The driving force for this reaction is the relief of ring strain in the epoxide.

In the synthesis of pindolol (B1678383), this compound reacts with isopropylamine (B41738). The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted, terminal carbon of the oxirane ring. This backside attack leads to an inversion of stereochemistry at the site of attack and results in the formation of a 1,2-aminoalcohol. The reaction is typically carried out by heating the reactants in a suitable solvent like ethanol, often in the presence of a base such as sodium hydroxide (B78521). chemicalbook.com

The general mechanism can be depicted as follows:

The nucleophile (e.g., an amine) attacks the terminal carbon of the epoxide.

The carbon-oxygen bond of the epoxide ring breaks, and the oxygen atom acquires a negative charge, forming an alkoxide intermediate.

Protonation of the alkoxide, typically from the solvent or a subsequent workup step, yields the final aminoalcohol product.

It is important to note that under certain conditions, the newly formed secondary alcohol can also act as a nucleophile and react with another molecule of the epoxide. This can lead to the formation of dimeric or oligomeric side products, a common issue in the synthesis of beta-blockers that needs to be carefully controlled.

Role of Carbocationic and Other Reactive Intermediates

Under acidic conditions, the epoxide ring-opening of this compound can proceed through a mechanism with significant SN1 character. In this pathway, the oxygen atom of the epoxide is first protonated by the acid catalyst, forming a good leaving group (a hydroxyl group). This protonation weakens the carbon-oxygen bonds and facilitates ring opening.

The subsequent nucleophilic attack can occur before a full carbocation is formed, leading to a "borderline" SN1/SN2 mechanism. However, a partial positive charge develops on the carbon atoms of the erstwhile epoxide ring. In the case of an unsymmetrical epoxide like the one in this compound, the positive charge is more stabilized at the more substituted carbon atom (the one closer to the indole ring) due to inductive and resonance effects. Consequently, under acidic conditions, the nucleophile may preferentially attack the more substituted carbon.

While not the standard industrial method for pindolol synthesis, acid-catalyzed hydrolysis of the epoxide in this compound can be used to form the corresponding diol, 3-(1H-indol-4-yloxy)propane-1,2-diol. actascientific.com This reaction would proceed via a carbocation-like transition state, with water acting as the nucleophile.

Intramolecular cyclization can also be envisioned to proceed through reactive intermediates. For instance, under strongly acidic conditions, the indole nitrogen or a carbon atom of the indole ring could act as an intramolecular nucleophile, attacking the activated epoxide to form a new fused ring system. The regioselectivity of such a cyclization would be dependent on the specific reaction conditions and the relative stability of the possible cyclic products. While specific examples for this compound are not extensively documented, intramolecular cyclizations of similar indole derivatives are known to occur. nih.govresearchgate.netchimicatechnoacta.ru

Detailed Studies on Epoxide Ring-Opening Regio- and Stereoselectivity

The regioselectivity of the epoxide ring-opening of this compound is a critical aspect, determining the structure of the final product. As discussed, this is highly dependent on the reaction conditions.

Under basic or neutral conditions (SN2-type) , the nucleophile will preferentially attack the less sterically hindered terminal carbon atom of the epoxide. This is the kinetically controlled product. This high regioselectivity is exploited in the synthesis of pindolol and other beta-blockers.

Under acidic conditions (SN1-type) , the regioselectivity is governed by electronic factors. The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the developing positive charge. This is the thermodynamically controlled product.

The stereoselectivity of the epoxide ring-opening is also a key feature. The SN2 reaction proceeds with inversion of configuration at the chiral center being attacked. Therefore, if a specific enantiomer of this compound is used, the stereochemistry of the resulting product is predictable. For instance, the synthesis of (S)-pindolol can be achieved starting from (S)-4-(2,3-epoxypropoxy)-1H-indole, which in turn can be prepared from 3-(4-indolyloxy)-1,2-propanediol via a Mitsunobu reaction. researchgate.net

Catalytic Aspects in Epoxide-Mediated Reactions

The use of catalysts can significantly enhance the efficiency, selectivity, and scope of reactions involving the epoxide moiety of this compound. Both organocatalysis and metal-mediated catalysis have been explored for similar transformations.

Organocatalysis in Enantioselective Epoxide Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the enantioselective ring-opening of epoxides. nih.govresearchgate.netnih.govbeilstein-journals.org For a molecule like this compound, chiral organocatalysts could be employed to achieve a kinetic resolution of the racemic epoxide or a desymmetrization of a related meso-epoxide precursor.

For example, a chiral Brønsted acid or a bifunctional thiourea (B124793) catalyst could activate the epoxide towards nucleophilic attack, while controlling the stereochemical outcome. Similarly, chiral amine catalysts could be used in reactions where the indole itself acts as a nucleophile. nih.gov While specific studies on the organocatalytic transformations of this compound are not widely reported, the general principles suggest that such approaches could provide efficient access to enantioenriched indole-containing building blocks.

Table 1: Potential Organocatalytic Transformations of this compound

| Reaction Type | Catalyst Type | Potential Product |

| Enantioselective ring-opening with an external nucleophile | Chiral Brønsted Acid / Thiourea | Chiral 1,2-aminoalcohol or ether |

| Kinetic resolution of racemic epoxide | Chiral catalyst and nucleophile | Enantioenriched epoxide and ring-opened product |

| Intramolecular Friedel-Crafts type cyclization | Chiral Phosphoric Acid | Chiral fused-ring indole derivative |

Metal-Mediated Epoxide Activation and Ring Opening

Transition metal complexes can also serve as efficient catalysts for the activation and ring-opening of epoxides. Lewis acidic metal centers can coordinate to the epoxide oxygen, enhancing its electrophilicity and facilitating nucleophilic attack. A variety of metals, including titanium, aluminum, chromium, and cobalt, have been used in such catalytic systems.

In the context of this compound, a metal catalyst could be used to promote the addition of a wide range of nucleophiles under mild conditions. Furthermore, the use of chiral ligands on the metal center can induce high levels of enantioselectivity in the ring-opening reaction. This approach is particularly valuable for the synthesis of optically active pharmaceutical intermediates. nih.gov

Intramolecular cyclizations of indole derivatives can also be facilitated by metal catalysts. rsc.orgrsc.org For instance, a palladium or silver catalyst could potentially promote the cyclization of this compound, leading to novel polycyclic indole structures.

Table 2: Plausible Metal-Catalyzed Reactions of this compound

| Reaction Type | Metal Catalyst | Potential Outcome |

| Regioselective ring-opening | Lewis acidic metal (e.g., Ti(IV), Al(III)) | Enhanced reaction rate and selectivity |

| Enantioselective ring-opening | Chiral metal-salen complex | Access to enantiopure products |

| Intramolecular cyclization | Pd(II) or Ag(I) salts | Formation of fused heterocyclic systems |

Thiol Reactivity Profiling of Indole-Based Quinone Epoxides

The reactivity of indole-based quinone epoxides with thiol-containing compounds is a subject of significant chemical and toxicological interest. The dual reactivity of the quinone and epoxide functionalities provides multiple sites for nucleophilic attack, leading to a complex array of potential products. Mechanistic studies on model quinone epoxides have begun to unravel the intricacies of these reactions, providing a framework for understanding the potential transformations of this compound in the presence of biological thiols such as cysteine and glutathione (B108866).

The addition of thiols to quinone systems is not always a straightforward nucleophilic process. Research on the reaction of thiols with o-quinones has revealed that the reaction can proceed through a free radical chain mechanism. nih.govacs.org This is in contrast to the typical 1,4-nucleophilic addition (Michael addition) often observed with other nucleophiles. nih.gov The regiochemistry of thiol addition to o-quinones, which often appears anomalous, has been explained by a mechanism initiated by the addition of thiyl radicals to the quinone ring. nih.govacs.org This free radical pathway can be influenced by factors such as the presence of oxygen and the pH of the reaction medium. acs.org

In the context of quinone epoxides, studies involving the nucleophilic addition of glutathione (GSH) have provided valuable mechanistic insights. The reaction of GSH with p-benzoquinone and 1,4-naphthoquinone (B94277) epoxides has been characterized as a 1,4-reductive addition of the Michael type. nih.gov This process involves the opening of the epoxide ring and results in the formation of a hydroxy-glutathionyl substituted hydroquinone (B1673460) as the primary product. nih.gov

The rate of this reaction is influenced by the substitution pattern on the quinone epoxide ring. It has been observed that the degree of methyl substitution on both p-benzoquinone and 1,4-naphthoquinone epoxides affects their rate of reaction with GSH. nih.gov The initial hydroxy-glutathionyl adduct can undergo further elimination reactions and redox transitions, leading to a variety of secondary products. The distribution of these secondary products is dependent on both the substitution of the quinone epoxide and the concentration of oxygen in the solution. nih.gov

The formation of a hydroxyl group adjacent to a carbonyl group in the product can enhance the autoxidation properties of the molecule, leading to increased oxygen consumption and the production of reactive oxygen species like hydrogen peroxide. nih.gov This highlights the potential for the metabolic activation of quinone epoxides by thiol conjugation to induce oxidative stress.

Thiols are generally excellent nucleophiles, more so than alcohols, and their conjugate bases, thiolates, are even more potent. masterorganicchemistry.com The reaction of the epoxide ring in this compound with a thiol would likely proceed via an S_N2 mechanism, leading to the opening of the three-membered ring.

Given the established reactivity of quinone epoxides with glutathione, it is plausible that this compound, or a metabolically-derived quinone epoxide thereof, would react with biological thiols to form adducts. The precise nature of these adducts and the predominant reaction mechanism—be it nucleophilic addition to the epoxide, a Michael-type addition to a quinone system, or a free radical-mediated process—would depend on the specific reaction conditions and the electronic properties of the indole-based quinone epoxide. Further experimental studies are required to fully elucidate the thiol reactivity profile of this specific compound.

Biological Activities and Pharmacological Relevance

Ligand Interactions with G Protein-Coupled Receptors (GPCRs)

The structural architecture of 4-(oxiran-2-ylmethoxy)-1H-indole strongly suggests a potential interaction with β-adrenergic receptors, a class of G protein-coupled receptors. This is because the molecule is a key intermediate in the synthesis of Pindolol (B1678383), a non-selective β-adrenoceptor antagonist. researchgate.netnih.gov The synthesis involves the reaction of 4-hydroxy-indole with epichlorohydrin (B41342) to form this compound. researchgate.net The subsequent step involves the opening of the reactive oxirane (epoxide) ring by isopropylamine (B41738) to yield the final Pindolol structure. researchgate.netnih.gov This synthetic pathway underscores the compound's direct structural lineage to a potent β-blocker.

While the final product, Pindolol, is known to be a non-selective antagonist at β1 and β2-adrenergic receptors with partial agonist activity (also known as intrinsic sympathomimetic activity), specific binding affinity (Kᵢ) and efficacy data for its precursor, this compound, at the various β-adrenoceptor subtypes are not available in the reviewed scientific literature. drugbank.comnih.gov Research has predominantly focused on the pharmacological properties of the final amine-containing products rather than the epoxide intermediates. Other complex indole (B1671886) derivatives have been synthesized and shown to possess high affinity for β-adrenoceptors, demonstrating the importance of the indole nucleus in receptor binding. However, without empirical data, the precise affinity and efficacy profile of this compound remains uncharacterized.

Note: Due to the absence of specific binding affinity and efficacy values in the reviewed literature, a data table for this section cannot be provided.

The potential modulatory effects of this compound on β-adrenoceptor function are inferred from its relationship to Pindolol. Pindolol acts as an antagonist, blocking the receptor from being activated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov It is plausible that the precursor, this compound, could act as a competitive ligand at these receptors, potentially exhibiting antagonist or partial agonist properties. However, specific studies detailing its modulatory effects, such as its impact on isoproterenol-stimulated adenylate cyclase activity, have not been found in the public domain literature.

Antimicrobial Properties

The investigation into the antimicrobial properties of specific indole derivatives is an active area of research. The indole scaffold is a component of many compounds with demonstrated biological activity.

There is no specific information in the reviewed scientific literature concerning the antibacterial activity of this compound. While various synthetic indole derivatives have been shown to be effective against multidrug-resistant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), these findings have not been specifically attributed to this compound.

Specific studies on the antifungal activity of this compound are not present in the available literature. Other classes of indole derivatives, such as 1H-indole-4,7-diones and those containing triazole moieties, have been synthesized and demonstrated good antifungal activity against various fungal pathogens, but these are structurally distinct from the subject of this article.

Given the lack of data on the antimicrobial activity of this compound, its mechanism of action has not been investigated. Mechanistic studies on other antibacterial indole derivatives have identified various targets, including the inhibition of bacterial respiratory metabolism and disruption of membrane potential, but these cannot be directly extrapolated to this compound without specific experimental evidence.

Note: Due to the absence of specific antimicrobial activity data in the reviewed literature, a data table for this section cannot be provided.

Antiproliferative and Anticancer Potential in Cell Line Models

The indole scaffold is a "privileged motif" in the design and development of anticancer agents, with several indole-based drugs approved for clinical use. researchgate.net The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and arrest the cell cycle. nih.gov

A variety of indole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, certain furo[3,2-b]indole derivatives have shown selective anticancer activity against NCI-60 human tumor cell lines, with one compound exhibiting notable inhibitory activity against A498 renal cancer cells. researchgate.net Similarly, some indole-aryl amide derivatives have displayed good activity against various tumor cell lines, with one compound showing noteworthy selectivity towards the HT29 malignant colonic cell line while not affecting healthy human intestinal cells. nih.gov This particular compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. nih.gov

Indole phytoalexins, such as brassinin (B1667508) and camalexin, and their synthetic analogues have also been investigated for their anticancer potential. researchgate.net These compounds, produced by plants in response to stress, have been shown to induce tumor cell death through various mechanisms, including the induction of apoptosis and cell cycle blockade. researchgate.net

Furthermore, a novel carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, has demonstrated anti-proliferative effects on the A549 lung cancer cell line with an IC50 of 45.5 µg/mL. nih.gov The mechanisms underlying the anticancer effects of indole derivatives are diverse and include the inhibition of tubulin polymerization, topoisomerases, and critical signaling pathways like NFkB/PI3/Akt/mTOR. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Furo[3,2-b]indole derivative | A498 (Renal Cancer) | Significant inhibitory activity | researchgate.net |

| Indole-aryl amide derivative (compound 5) | HT29 (Colon Cancer) | Selective cytotoxicity, G1 phase arrest, apoptosis induction | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung Cancer) | IC50 = 45.5 µg/mL | nih.gov |

| Indolyl analog (R = OMe, R1 = CF3) | CEM and RS4 (Leukemia) | IC50 = 0.20 and 0.30 μM, respectively | mdpi.com |

Evaluation of Antioxidant Capacity

Many indole derivatives exhibit significant antioxidant properties, which are believed to contribute to their protective effects against various pathologies involving oxidative stress. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity test and lipid peroxidation inhibition assays. nih.gov

For example, a study on melatonin-based analogue indole amino acid derivatives revealed that these compounds possess potent antioxidant activities. nih.gov While their DPPH radical-scavenging activity was similar to that of melatonin, they showed more potent inhibition of lipid peroxidation. nih.gov Another study on ethenyl indoles demonstrated that their antioxidant activity is dependent on the nature of the substituents on the phenyl ring. rsc.org Ethenyl indoles with electron-donating groups exhibited antioxidant properties comparable to vitamin E, whereas those with strong electron-withdrawing groups showed weak or no activity. rsc.org The hydroxy-substituted ethenyl indole, in particular, showed an IC50 value of approximately 24 μM in the DPPH assay, which is comparable to that of vitamin E (IC50 ~ 26 μM). rsc.org

The antioxidant mechanism of indole derivatives is thought to involve hydrogen and/or electron and proton transfer to quench free radicals. rsc.org This free radical scavenging activity is a key component of the neuroprotective and anti-inflammatory effects observed with many indole-based compounds. mdpi.com

Table 2: Antioxidant Activity of Selected Indole Derivatives

| Compound Type | Assay | Result | Reference |

|---|---|---|---|

| Melatonin-based indole amino acid derivatives | Lipid Peroxidation Inhibition | More potent than melatonin | nih.gov |

| Hydroxy substituted ethenyl indole | DPPH radical scavenging | IC50 ~ 24 μM (Comparable to Vitamin E) | rsc.org |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH radical scavenging | IC50 = 27.8 µg/ml | nih.gov |

Other Documented Biological Effects of Indole-Epoxide Derivatives

Indole derivatives are well-recognized for their anti-inflammatory properties. nih.gov A series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized and evaluated for their inhibitory effects on the production of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells. nih.gov Several of these compounds showed better activity than the standard anti-inflammatory drug indomethacin. nih.gov The structure-activity relationship studies revealed that an amino group on the 5-position of the phenyl ring was crucial for the anti-inflammatory activity. nih.gov

In another study, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. researchgate.net Compound 13b from this series was identified as the most potent anti-inflammatory agent and was found to be non-toxic. researchgate.net Hybrid molecules containing both imidazole (B134444) and indole nuclei have also shown promising anti-inflammatory activities by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models. researchgate.net

The neuroprotective potential of indole-based compounds is an active area of research, with many derivatives showing promise in models of neurodegenerative diseases. nih.gov These compounds often exert their effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-aggregation properties. nih.govmdpi.com

A series of synthetic indole-phenolic compounds demonstrated significant neuroprotective effects in cellular models by countering reactive oxygen species (ROS) and reducing cell death. nih.govnih.gov These compounds also showed metal-chelating properties, particularly for copper ions, and were effective in promoting the disaggregation of amyloid-β peptide, a hallmark of Alzheimer's disease. nih.govnih.gov Indole-3-carbinol, a natural compound, has been shown to have neuroprotective effects against cognitive impairment by modulating oxidative stress, inflammation, and cholinergic pathways. nih.gov

The inhibition of pancreatic lipase (B570770) is a key strategy for the management of obesity. nih.gov Several indole derivatives have been investigated as potential pancreatic lipase inhibitors. researchgate.net A series of indolyl ketohydrazide-hydrazone analogs were designed and evaluated for their inhibitory potential against pancreatic lipase. researchgate.net

While direct studies on indole-epoxide derivatives as pancreatic lipase inhibitors are limited, the broader class of indole derivatives has shown promise. It is important to note that many natural products, including polyphenols and flavonoids, are also known to inhibit pancreatic lipase. nih.govnih.gov The mechanism of inhibition often involves binding to the active site of the enzyme, thereby preventing the hydrolysis of dietary fats. nih.gov Orlistat, a potent pancreatic lipase inhibitor, serves as a benchmark for these studies. nih.gov

In Vivo and In Vitro Metabolic Fate and Biotransformation

The biotransformation of indole itself has been studied in various microorganisms. For example, Enterobacter sp. M9Z can transform indole and its derivatives into indigoid compounds through a proposed pathway involving the formation of cis-indole-2,3-dihydrodiol and indoxyl. nih.gov Bacterial strains like Cupriavidus sp. can degrade indole through ring cleavage pathways. nih.gov

In humans, the metabolism of indole-containing drugs can be complex. For instance, the in vitro metabolism of the synthetic cannabinoid MDMB-CHMINACA, which contains an indazole core, involves major biotransformations such as hydroxylation and ester hydrolysis. nih.gov Similarly, the metabolism of carvedilol, a drug synthesized from a carbazole (B46965) epoxide precursor, involves oxidative metabolism primarily by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov These studies suggest that the metabolism of this compound in vivo would likely involve oxidation of the indole ring and opening of the epoxide ring, followed by conjugation reactions. However, specific metabolic studies on this compound are required for confirmation.

Microbial Metabolism of Indole Derivatives

Indole and its derivatives are significant metabolites produced from the essential amino acid tryptophan by the intestinal microbiota. frontiersin.orgnih.gov This metabolic conversion is a key function of various bacterial species residing in the gut. The primary enzyme responsible for the direct conversion of tryptophan to indole is tryptophanase, which is expressed by a range of gut bacteria, including species like Escherichia coli, Bacteroides thetaiotaomicron, and Clostridium sporogenes. nih.govwikipedia.orgnih.govyoutube.com

The microbial metabolism of tryptophan is not limited to the production of indole alone but gives rise to a diverse array of indole derivatives. These compounds are generated through several metabolic pathways. For instance, tryptophan can be metabolized into indole-3-acetate (B1200044) (IAA), indole-3-propionate (IPA), indole-3-aldehyde (IAld), indole-3-lactic acid, and skatole. nih.govfrontiersin.orgnih.gov These metabolites are crucial signaling molecules within the gut, influencing the host's intestinal homeostasis, immune response, and the integrity of the intestinal barrier. frontiersin.orgnih.gov For example, certain indole derivatives can activate the aryl hydrocarbon receptor (AhR), which plays a vital role in modulating immune responses at the mucosal surface. nih.gov

Different bacterial species possess distinct metabolic capabilities, leading to the production of specific indole derivatives. Clostridium sporogenes can metabolize tryptophan into IPA, a potent antioxidant. wikipedia.org Species from the family Lactobacillaceae can convert tryptophan into indole-3-aldehyde (I3A), which also interacts with the AhR in intestinal immune cells. wikipedia.org The composition of the gut microbiota, influenced by factors such as diet, can therefore significantly impact the profile of indole metabolites produced in the intestine. nih.gov For instance, the presence of alternative energy sources like glucose has been shown to repress the biosynthesis of indole. nih.gov

Fungi are also capable of metabolizing complex organic molecules, including those with indole-like structures. Studies on the microbial transformation of other plant-derived secondary metabolites have shown that various fungi can introduce chemical modifications. For example, Aspergillus flavus, Cunninghamella blakesleeana, and Beauveria bassiana have been observed to metabolize compounds like kaempferol (B1673270) into different glycosylated and sulfated derivatives. nih.gov This highlights the broad metabolic potential of microorganisms to modify complex heterocyclic compounds.

Table 1: Microbial Enzymes and Metabolites from Tryptophan

| Enzyme | Producing Microorganism (Example) | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| Tryptophanase | Escherichia coli, Bacteroides thetaiotaomicron | Tryptophan | Indole, Pyruvate, Ammonium | nih.govnih.govyoutube.com |

| Tryptophan Aminotransferase | Various gut bacteria | Tryptophan | Indole-3-pyruvic acid | nih.gov |

Host Enzymatic Pathways and Liver-Gut Axis Interactions

Following their production by the gut microbiota, indole and its derivatives can be absorbed across the intestinal epithelium and enter the systemic circulation via the portal vein, which transports them directly to the liver. frontiersin.orgnih.gov This dynamic interplay, where microbial products from the gut influence liver function and the liver, in turn, metabolizes these compounds, is a central component of the gut-liver axis. nih.govfrontiersin.org

The liver is the principal organ responsible for the metabolism and detoxification of absorbed indole and its derivatives. frontiersin.orgmdpi.com This process is primarily carried out by Phase I and Phase II metabolic enzymes.

Phase I Metabolism: The key enzymes in this phase belong to the cytochrome P450 (CYP450) superfamily. frontiersin.org Several isoforms are involved in the oxidation of the indole ring.

CYP2A6 has been identified as highly active in the metabolism of indole. nih.govacs.org

CYP2C19 and CYP2E1 are also significant contributors to indole oxidation. mdpi.comnih.govacs.org

CYP1A2 is another isoform involved in these metabolic pathways. mdpi.com

The oxidation of indole by these CYP enzymes yields a variety of metabolites, including indoxyl (3-hydroxyindole), oxindole (B195798), isatin, and dioxindole. nih.govacs.org Indoxyl is often a transient intermediate, while oxindole can be a major product. nih.govacs.org Some indole derivatives, such as the drug sumatriptan, are metabolized by monoamine oxidase A (MAO-A). wikipedia.org

Phase II Metabolism: The metabolites generated during Phase I are typically conjugated with hydrophilic molecules to increase their water solubility and facilitate their excretion from the body, primarily via the urine. wikipedia.org

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, the covalent linkage of glucuronic acid to the substrate. nih.govnih.gov This is a major detoxification pathway for a vast number of compounds. wikipedia.orgnih.gov UGTs in the 1A and 2B subfamilies are prominently expressed in the liver and play a critical role in the metabolism of xenobiotics. nih.govxenotech.com

Sulfotransferases (SULTs): These enzymes catalyze sulfation. A prominent example is the sulfation of indoxyl in the liver to form indoxyl sulfate, a well-known uremic toxin that is excreted by the kidneys. frontiersin.orgnih.govwikipedia.org

The gut-liver axis represents a crucial bidirectional communication system. The gut microbiota produces signaling molecules like indole derivatives that, after absorption, are processed by the liver. The liver, in turn, produces substances like bile acids that are released into the gut and can influence the composition and function of the microbiota. nih.govfrontiersin.org This intricate relationship underscores the importance of both microbial and host enzymatic activities in maintaining metabolic homeostasis.

Table 2: Host Enzymes Involved in Indole Metabolism

| Enzyme Family | Specific Enzyme(s) | Location | Metabolic Action | Resulting Metabolite(s) | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP2A6, CYP2C19, CYP2E1, CYP1A2 | Liver | Oxidation | Indoxyl, Oxindole, Isatin, Dioxindole | mdpi.comnih.govacs.org |

| UDP-Glucuronosyltransferases | UGT1A, UGT2B families | Liver, Intestine | Glucuronidation | Glucuronide conjugates | nih.govxenotech.com |

| Sulfotransferases | SULT family | Liver | Sulfation | Indoxyl Sulfate | frontiersin.orgnih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Investigation of Indole (B1671886) Core Modifications on Biological Activity

The indole nucleus is a privileged scaffold in drug discovery, and its modification is a key strategy in SAR studies. For derivatives of 4-(oxiran-2-ylmethoxy)-1H-indole, systematic alterations to the indole core can profoundly impact biological outcomes. Research in related indole-containing compounds has shown that the position, nature, and electronic properties of substituents on the indole ring are critical determinants of activity.

For instance, the introduction of electron-withdrawing or electron-donating groups at various positions (e.g., 2, 5, 6, or 7) can modulate the electron density of the entire molecule, thereby affecting its interaction with biological targets. Studies on other indole derivatives have demonstrated that such modifications can influence binding affinity, selectivity, and even the mechanism of action. nih.govnih.gov A hypothetical SAR exploration for this compound would involve synthesizing a matrix of analogs with diverse substituents on the indole ring to probe these effects systematically.

Table 1: Hypothetical Data on Indole Core Modifications and Biological Activity

| Compound ID | Indole Substituent | Position | Biological Activity (IC₅₀, µM) |

| IA-1 | -H (Parent) | - | 10.5 |

| IA-2 | -F | 5 | 8.2 |

| IA-3 | -Cl | 5 | 7.5 |

| IA-4 | -CH₃ | 5 | 12.1 |

| IA-5 | -OCH₃ | 5 | 9.8 |

| IA-6 | -NO₂ | 5 | 5.3 |

| IA-7 | -F | 6 | 9.1 |

| IA-8 | -Cl | 6 | 8.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not publicly available.

Influence of Substituents on the Epoxide Moiety on Reactivity and Biofunctional Outcomes

The epoxide ring is a key pharmacophore in this compound, acting as an electrophile that can form covalent bonds with nucleophilic residues in biological macromolecules. The reactivity of this ring can be fine-tuned by introducing substituents. For example, the addition of alkyl or aryl groups to the oxirane ring can alter its steric and electronic properties, thereby influencing its susceptibility to nucleophilic attack.

The stereochemistry of the epoxide is also a critical factor. The (R)- and (S)-enantiomers of the oxirane moiety can exhibit different biological activities and metabolic profiles due to the stereospecific nature of enzyme active sites. A comprehensive SAR study would involve the synthesis and evaluation of diastereomers to understand the impact of epoxide substitution on biofunctional outcomes.

Correlation of Linker Length and Stereochemistry with Ligand Binding and Selectivity

The methoxy (B1213986) linker connecting the indole core and the epoxide moiety plays a crucial role in positioning these two key fragments for optimal interaction with a biological target. The length and flexibility of this linker can be systematically varied to explore the optimal distance and orientation required for high-affinity binding.

Introducing chirality into the linker, for instance by replacing the methylene (B1212753) group with a substituted carbon, would add another layer of structural diversity. The resulting diastereomers could exhibit differential binding and selectivity due to their unique three-dimensional arrangements.

Computational and In Silico Approaches to SAR Analysis

In the absence of extensive empirical data, computational methods provide a powerful lens through which to predict and rationalize the SAR of this compound and its analogs.

Molecular Modeling and Dynamics Simulations

Molecular modeling allows for the three-dimensional visualization of how these molecules might fit into the binding site of a target protein. Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of the ligand-protein complex over time, revealing key interactions and conformational changes that are crucial for biological activity. nih.gov These simulations can help to understand how modifications to the indole core, epoxide, or linker affect the stability and dynamics of the bound complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to compute the electronic properties of this compound and its derivatives. nih.gov These calculations can provide insights into the molecule's reactivity, including the electrophilicity of the epoxide ring and the nucleophilicity of the indole nitrogen. This information is invaluable for understanding the covalent modification of target proteins and for designing molecules with tailored reactivity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could be used to identify potential biological targets and to understand the key interactions that govern binding. By docking a series of virtual analogs, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable binding energies and interaction profiles, thereby accelerating the drug discovery process.

Analytical and Spectroscopic Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-(oxiran-2-ylmethoxy)-1H-indole, both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.

In a study describing the synthesis of this compound, the structure was confirmed using ¹H NMR and ¹³C NMR spectroscopy. actascientific.com While the complete spectral data is not publicly available, the expected chemical shifts can be inferred from the structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) ring protons, the oxirane ring protons, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8 ppm, especially in a solvent like DMSO-d₆. The aromatic protons on the indole ring would appear in the aromatic region (typically 6.5-7.5 ppm), with their multiplicity and coupling constants providing information about their substitution pattern. The protons of the oxymethylene bridge and the oxirane ring would be found in the upfield region, and their complex splitting patterns would be indicative of their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show distinct signals for each carbon atom in the molecule, including the carbons of the indole ring, the ether linkage, and the oxirane ring. The chemical shifts of the aromatic carbons would confirm the indole structure, while the signals for the aliphatic carbons would correspond to the oxiran-2-ylmethoxy substituent.

A comprehensive analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the unambiguous assignment of all proton and carbon signals.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole-NH | > 8.0 | br s |

| Aromatic CH | 6.5 - 7.5 | m |

| O-CH₂ | ~ 4.0 - 4.5 | m |

| Oxirane-CH | ~ 3.0 - 3.5 | m |

| Oxirane-CH₂ | ~ 2.7 - 3.0 | m |

Note: This table represents expected values. Actual experimental data is not available in the searched sources.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C | 100 - 140 |

| C-O (Aromatic) | > 150 |

| O-CH₂ | ~ 70 |

| Oxirane-CH | ~ 50 |

| Oxirane-CH₂ | ~ 45 |

Note: This table represents expected values. Actual experimental data is not available in the searched sources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can unequivocally confirm the molecular formula of this compound, which is C₁₁H₁₁NO₂. This technique is crucial for distinguishing the target compound from potential byproducts or impurities with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A notable feature would be the N-H stretching vibration of the indole ring, typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would be visible in the 1000-1300 cm⁻¹ region. The characteristic vibrations of the oxirane ring (epoxide) would also be present, typically as bands around 1250 cm⁻¹ (ring breathing), and in the 800-950 cm⁻¹ range (C-O stretching). The presence of these specific bands provides strong evidence for the successful synthesis of the desired structure. actascientific.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-O-C Stretch (Ether) | 1000 - 1300 |

| Oxirane Ring Vibrations | ~1250, 800-950 |

Note: This table represents expected values. Actual experimental data is not available in the searched sources.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective method used to monitor the conversion of starting materials to products. In the synthesis of this compound from 4-hydroxyindole (B18505) and epichlorohydrin (B41342), TLC would be used to track the consumption of the starting materials and the appearance of the product spot. actascientific.com By comparing the Rƒ values of the spots corresponding to the starting materials and the product, the progress of the reaction can be qualitatively assessed. The purity of the final product can also be initially gauged by the presence of a single spot on the TLC plate under various solvent systems.

High-Performance Liquid Chromatography (HPLC): For a more quantitative and precise assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A suitable reversed-phase HPLC method would be developed to separate this compound from any unreacted starting materials, byproducts, or other impurities. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. While specific HPLC methods for this compound are not detailed in the available literature, methods developed for related compounds, such as pindolol (B1678383) and its impurities, demonstrate the utility of this technique for separating structurally similar molecules.

Future Research Directions and Therapeutic Applications

Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity

The indole (B1671886) scaffold of 4-(oxiran-2-ylmethoxy)-1H-indole is highly amenable to chemical modification, allowing for the systematic design and synthesis of new analogs. The goal of such medicinal chemistry efforts is to refine the molecule's interaction with biological targets, thereby enhancing its therapeutic potency and selectivity.

Researchers can employ a variety of modern synthetic techniques to create a library of derivatives. The indole ring can be functionalized at multiple positions using established cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, and Heck reactions. mdpi.com For instance, introducing different substituents on the indole nitrogen or at various positions on the benzene (B151609) ring can significantly alter the compound's electronic and steric properties, which in turn influences its binding affinity to target proteins.

A key strategy involves structure-activity relationship (SAR) studies, where newly synthesized analogs are systematically evaluated to understand how specific structural changes affect biological activity. This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound. For example, in the development of indole-based EZH2 inhibitors, chemists fine-tuned the molecule to improve properties like oral bioavailability, a common hurdle in drug development. nih.gov Similarly, the oxirane ring of this compound is a key functional group. It can be opened by various nucleophiles to introduce a wide range of side chains, potentially leading to new interactions with a biological target and creating analogs with distinct pharmacological profiles.

| Synthetic Strategy | Description | Potential Outcome |

| Indole Ring Functionalization | Introduction of substituents at various positions of the indole core using methods like cross-coupling reactions (e.g., Suzuki, Sonogashira). mdpi.comresearchgate.net | Modulation of binding affinity, selectivity, and pharmacokinetic properties. |

| N-Alkylation/Arylation | Modification of the indole nitrogen with different alkyl or aryl groups. | Altering steric bulk and electronic properties to optimize target engagement. |

| Oxirane Ring Opening | Reaction of the epoxide ring with various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse side chains. | Creation of a library of compounds with new functional groups for exploring target interactions. |

| Scaffold Hybridization | Combining the indole core with other known pharmacophores to create multi-target ligands. nih.govnih.gov | Development of agents for complex diseases by hitting multiple pathological pathways simultaneously. |

Exploration of Undiscovered Biological Targets and Signaling Pathways

While this compound is known as a synthetic intermediate for Pindolol (B1678383), a beta-adrenergic receptor antagonist, the broader biological activities of the indole scaffold suggest that its derivatives could interact with a wide array of other targets. actascientific.com The indole motif is a privileged structure in pharmacology, found in drugs targeting various receptors and enzymes. nih.gov

Future research will likely involve screening analogs of this compound against panels of biological targets to uncover novel therapeutic applications. The versatility of the indole core is well-documented; different indole-containing molecules have been shown to act as:

Enzyme Inhibitors: Indole derivatives have been developed as potent inhibitors of enzymes such as Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in cancer, and histone methyltransferase EZH2, another oncology target. nih.govnih.gov

Receptor Modulators: The indole structure is central to ligands for serotonin (5-HT) receptors, like the 5-HT6 receptor, which is a target for cognitive disorders. nih.govresearchgate.net

Allosteric Modulators: Certain indole-based compounds have been found to act as allosteric inhibitors of enzymes like ALOX15, modulating their activity in a substrate-specific manner. mdpi.com